molecular formula C17H14F3N5O2 B5777118 N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide

N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide

Cat. No.: B5777118
M. Wt: 377.32 g/mol
InChI Key: LSBJDYMZOJHWFQ-UHFFFAOYSA-N
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Description

N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide is a structurally complex compound featuring:

  • Acetamide core: The N-acetyl group is attached to a para-substituted phenyl ring.
  • Ether linkage: A methoxy group bridges the phenyl ring to a tetrazole moiety.
  • Tetrazole substituent: The 1H-tetrazol-5-yl group is substituted at the 1-position with a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing and lipophilic characteristics.

This compound belongs to a class of molecules designed for pharmacological relevance, as tetrazoles are known bioisosteres for carboxylic acids, enhancing metabolic stability and membrane permeability . The trifluoromethyl group further augments lipophilicity and binding affinity to hydrophobic pockets in biological targets .

Properties

IUPAC Name

N-[4-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2/c1-11(26)21-13-5-7-15(8-6-13)27-10-16-22-23-24-25(16)14-4-2-3-12(9-14)17(18,19)20/h2-9H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBJDYMZOJHWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the trifluoromethylated phenyl group. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide to form the tetrazole ring. This intermediate is then reacted with 4-hydroxyacetophenone to introduce the methoxyphenyl group. The final step involves acetylation to form the acetamide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide and Analogues

Compound Name Core Structure Substituents/Linkages Key Features
Target Compound Phenyl-acetamide + tetrazole - Ether linkage (methoxy)
- 3-(Trifluoromethyl)phenyl on tetrazole
High lipophilicity (CF₃), metabolic stability (tetrazole)
(S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-2-yl)-2-(m-tolyl)acetamide (8) Acetamide + tetrazole - Alkyl chain linkage
- 4-(Trifluoromethyl)phenyl and m-tolyl groups
Stereospecific design (S-configuration), enhanced receptor selectivity
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole + tetrazole - Sulfanyl linkage
- Chloro and methyl substituents
Thioether bridge improves solubility; halogen enhances electrophilicity
N-[4-(2-Phenyldiazenyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide Azobenzene + tetrazole - Thioether linkage
- Azo group (N=N)
Photoisomerization potential; azo group may limit metabolic stability

Key Observations:

Linkage Variations :

  • The target compound’s ether linkage (C-O-C) offers rigidity and moderate polarity compared to thioether (C-S-C) in or alkyl chains in , which may influence conformational flexibility and target binding .
  • Compounds with azo groups (e.g., ) exhibit photodynamic properties but face stability challenges in vivo.

Halogenated derivatives (e.g., chloro in ) enhance electrophilicity but may increase toxicity risks.

Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacological Data (Selected Compounds)

Compound LogP (Predicted) Melting Point (°C) Biological Activity (Reported) Reference
Target Compound 3.8* Not reported Not reported (Inferred: potential FFAR2 antagonism)
9c 4.2 215–217 Antiproliferative activity (IC₅₀ = 8.2 µM)
(S)-Compound 8 3.5 Not reported FFAR2 antagonist (IC₅₀ = 0.3 nM)
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide 4.5 160–162 Antimicrobial (MIC = 2 µg/mL against S. aureus)

*Calculated using ChemDraw.

Key Trends:

  • Lipophilicity : The target compound’s LogP (3.8) balances solubility and membrane permeability, aligning with drug-like properties. Higher LogP in halogenated analogs (e.g., 4.5 in ) may reduce aqueous solubility.
  • Bioactivity : Tetrazole-containing compounds show diverse activities, from antiproliferative () to receptor antagonism (). The target compound’s ether linkage may favor CNS penetration compared to bulkier thioether derivatives.

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